molecular formula C8H12O B14758821 4-Oxatricyclo[4.3.0.0~2,8~]nonane CAS No. 250-19-1

4-Oxatricyclo[4.3.0.0~2,8~]nonane

Cat. No.: B14758821
CAS No.: 250-19-1
M. Wt: 124.18 g/mol
InChI Key: IPZDEYMAJJUUFQ-UHFFFAOYSA-N
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Description

4-Oxatricyclo[4300~2,8~]nonane is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its incorporation of an oxygen atom within its tricyclic framework, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxatricyclo[4.3.0.0~2,8~]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. For instance, the reaction between cyclopentadiene and an appropriate dienophile under controlled conditions can yield the desired tricyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as distillation and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-Oxatricyclo[4.3.0.0~2,8~]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the tricyclic structure, potentially opening rings or reducing double bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce partially or fully reduced tricyclic compounds.

Scientific Research Applications

4-Oxatricyclo[4.3.0.0~2,8~]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a scaffold for drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Oxatricyclo[4.3.0.0~2,8~]nonane and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, certain derivatives may inhibit enzymes or receptors, thereby altering cellular processes. The exact mechanism depends on the specific structure and functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxatricyclo[4.3.0.0~2,8~]nonane is unique due to its specific tricyclic structure and the position of the oxygen atom, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

250-19-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

4-oxatricyclo[4.3.0.02,8]nonane

InChI

InChI=1S/C8H12O/c1-5-2-7-6(1)3-9-4-8(5)7/h5-8H,1-4H2

InChI Key

IPZDEYMAJJUUFQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1COCC23

Origin of Product

United States

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